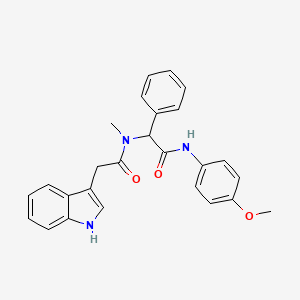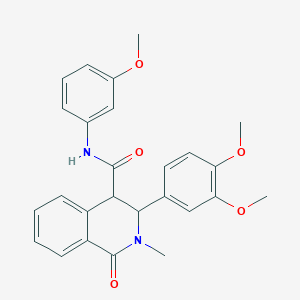
3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-326860 is a bioactive small molecule known for its inhibitory effects on flavivirus replication
Preparation Methods
The synthesis of WAY-326860 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. While detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed, it is known that the compound is available in a 10mM solution in dimethyl sulfoxide (DMSO) for research purposes .
Chemical Reactions Analysis
WAY-326860 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-326860 has several scientific research applications, including:
Virology: It is used to study the inhibition of flavivirus replication, making it a valuable tool in the development of antiviral therapies.
Pharmacology: Researchers use WAY-326860 to investigate its potential therapeutic effects and mechanisms of action.
Biochemistry: The compound is used in various biochemical assays to study its interactions with biological molecules.
Mechanism of Action
WAY-326860 exerts its effects by inhibiting the replication of flaviviruses. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with the viral replication machinery, preventing the virus from multiplying and spreading.
Comparison with Similar Compounds
WAY-326860 is unique in its specific inhibitory effects on flavivirus replication. Similar compounds include:
Ribavirin: An antiviral medication used to treat various viral infections.
Favipiravir: An antiviral drug that inhibits the RNA-dependent RNA polymerase of RNA viruses.
Remdesivir: An antiviral medication used to treat COVID-19, which also targets viral replication.
WAY-326860 stands out due to its specific action against flaviviruses, making it a valuable tool in the study and development of antiviral therapies.
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C26H26N2O5 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C26H26N2O5/c1-28-24(16-12-13-21(32-3)22(14-16)33-4)23(19-10-5-6-11-20(19)26(28)30)25(29)27-17-8-7-9-18(15-17)31-2/h5-15,23-24H,1-4H3,(H,27,29) |
InChI Key |
ZJKSWCKAUPRSCX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CC(=CC=C3)OC)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


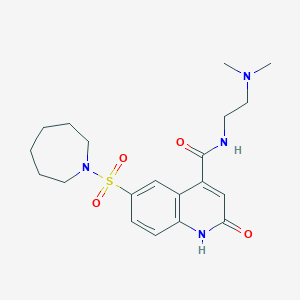
![N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B10816846.png)
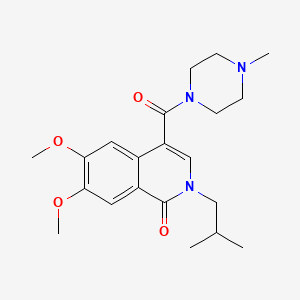
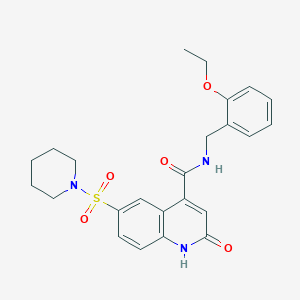
![2-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B10816870.png)
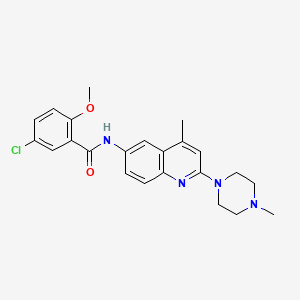
![4-[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine](/img/structure/B10816887.png)

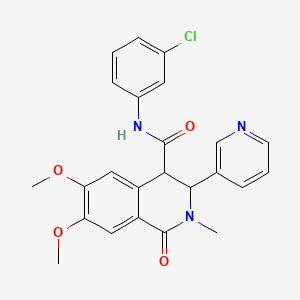
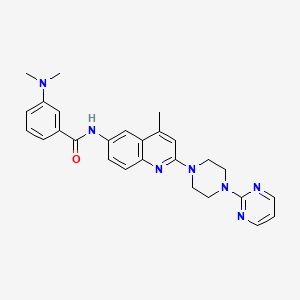
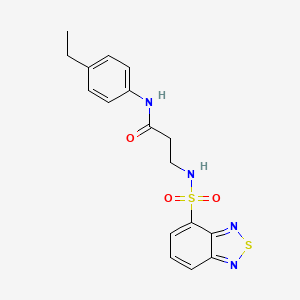
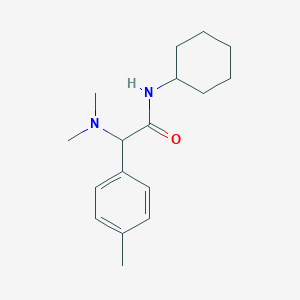
![2-(1H-indol-3-yl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methylacetamide](/img/structure/B10816943.png)
